molecular formula C22H20N4OS B2701544 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 877779-31-2

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2701544
CAS No.: 877779-31-2
M. Wt: 388.49
InChI Key: ZJBIEDMFLMPTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a pyrazolo[1,5-a]pyrimidine-based acetamide derivative. Its molecular formula is C₂₂H₂₀N₄OS, with an average molecular mass of 388.49 g/mol . The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a phenyl group at position 3, and a thioacetamide moiety at position 7 linked to an o-tolyl (2-methylphenyl) group. This structure positions it within a class of heterocyclic compounds known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-8-6-7-11-19(15)25-20(27)14-28-21-12-16(2)24-22-18(13-23-26(21)22)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBIEDMFLMPTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines .

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiviral activity. The compound has been investigated for its potential in treating viral infections, particularly those resistant to conventional therapies. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with viral enzymes necessary for their life cycle .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens. Preliminary studies suggest that it can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating a strong potential for development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound is notable. It has shown selective cytotoxicity against several cancer cell lines while sparing normal cells. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide has been identified as a potential inhibitor of enzymes involved in disease progression. For example, it may inhibit acetylcholinesterase, which plays a crucial role in neurodegenerative diseases like Alzheimer's. This inhibition could lead to improved cognitive function by increasing acetylcholine levels in the brain .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound may also exhibit anti-inflammatory effects. Molecular docking studies have suggested that it could act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in managing inflammatory conditions. This property could make it a candidate for treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityDemonstrated efficacy against resistant viral strains; potential for therapeutic use in antiviral treatments.
Antimicrobial PropertiesEffective against E. coli and S. aureus; MIC around 256 µg/mL indicating strong antimicrobial activity.
Anticancer ActivitySelective cytotoxicity observed in cancer cell lines; induces apoptosis through multiple pathways.
Enzyme InhibitionPotential acetylcholinesterase inhibitor; implications for neurodegenerative disease treatment.
Anti-inflammatory EffectsSuggested 5-LOX inhibition; potential applications in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Acetamides

Compound Name Substituents Molecular Weight Key Functional Features Biological Activity Reference
Target Compound
2-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
5-Me, 3-Ph, 7-SCH₂CONH-o-tolyl 388.49 Thioether linker, o-tolyl group Potential MAO/ChE inhibition (inferred from SAR)
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide (STL069986) 5-Me, 3-Ph, 7-SCH₂CONH-(3-Cl-4-MePh) 422.94 Chloro and methyl substituents on phenyl Unknown (structural analogue)
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) Triazole-thioacetamide, 3-MePh ~380 (estimated) Triazole core, anti-inflammatory 1.28× more active than diclofenac in anti-inflammatory assays
N-[4-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl]acetamide 7-NHPh instead of 7-SCH₂CO 357.42 Amino linker instead of thioether MAO-A inhibition (IC₅₀ = 0.028 mM)
F-DPA
(N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
5,7-diMe, 3-FPh 381.43 Fluorophenyl, diethylamide Radioligand for TSPO imaging

Key Observations :

  • Thioether vs. Amino Linkers: Replacing the thioether (S-CH₂) with an amino (NH) group (e.g., in N-[4-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl]acetamide) enhances MAO-A inhibitory activity (IC₅₀ = 0.028 mM), suggesting the amino linker improves target binding .
  • Substituent Effects : Chlorine (STL069986) and fluorine (F-DPA) substituents on the aryl group modulate lipophilicity and bioavailability. F-DPA’s fluorophenyl group enhances blood-brain barrier penetration for CNS targeting .
  • Anti-inflammatory Activity : The triazole-thioacetamide derivative AS111 demonstrates superior anti-inflammatory activity compared to diclofenac, highlighting the role of heterocyclic cores in modulating efficacy .

Mechanistic Insights :

  • MAO Inhibition : Acetamide derivatives with pyrazolo[1,5-a]pyrimidine cores exhibit MAO-A selectivity, attributed to hydrogen bonding between the acetamide carbonyl and enzyme active sites .
  • Anti-inflammatory Action : Thioacetamide derivatives like AS111 likely inhibit prostaglandin synthesis via COX-2 modulation, similar to diclofenac .

Biological Activity

The compound 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. Pyrazolo compounds, particularly those with substituted phenyl and pyrimidine moieties, have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C₁₉H₂₁N₅OS
  • IUPAC Name : this compound

The structure features a pyrazolo[1,5-a]pyrimidine core linked to a thio group and an o-tolyl acetamide substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest
HT-290.86Tubulin polymerization inhibition

The compound exhibited strong cytotoxicity, leading to cell death through apoptosis and cell cycle arrest in the G2/M phase. This suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of pyrazolo derivatives have also been documented. The compound was evaluated against several pathogenic bacteria and fungi, demonstrating moderate to high activity.

Microorganism Minimum Inhibitory Concentration (MIC) (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.15

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of pyrazolo compounds. Research indicated that derivatives like the one can mitigate oxidative stress in cellular models.

Erythrocyte Protection Study

A study assessed the protective effects of thieno[2,3-c]pyrazole compounds against toxicity induced by 4-nonylphenol on erythrocytes:

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Compound Treatment12 ± 1.03

This data suggests that similar compounds can act as effective antioxidants by reducing oxidative damage in red blood cells .

Case Study 1: Anticancer Evaluation

In a controlled study involving various pyrazolo derivatives, the compound was tested against tumor cell lines (HeLa, MCF-7, HT-29). The results indicated significant growth inhibition compared to control groups, with mechanistic studies revealing apoptosis induction as a primary pathway of action.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyrazolo derivatives against clinical strains of bacteria and fungi. The evaluated compound showed promising results with low MIC values against resistant strains, indicating its potential utility in treating infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The pyrazolo[1,5-a]pyrimidine core can be synthesized via cyclization of precursors such as 5-methyl-3-phenylpyrazolo derivatives. Key steps include:

  • Thioether linkage formation : Reacting 7-mercapto-pyrazolo[1,5-a]pyrimidine intermediates with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
  • Amide coupling : Use of coupling agents like EDCI/HOBt for N-(o-tolyl)acetamide attachment, monitored by TLC or HPLC .
  • Optimization : Adjust reaction time, temperature, and stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) to minimize byproducts like disulfides .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C5, phenyl at C3) and thioether linkage (δ ~3.8 ppm for SCH₂) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography (if crystals form): Resolve absolute configuration, as demonstrated for analogs like N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility/DMPK : Use shake-flask method (PBS, pH 7.4) and microsomal stability assays (human liver microsomes, NADPH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituent variations (e.g., 5-CF₃ instead of 5-CH₃) to probe steric/electronic effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) against crystal structures of related targets (e.g., TDP1 kinase) to identify critical interactions .
  • Selectivity profiling : Test analogs against panels of 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic analysis : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Low exposure may explain in vivo inefficacy .
  • Metabolite identification : Incubate compound with hepatocytes (human/mouse) and profile metabolites using UPLC-QTOF to detect inactive/toxic derivatives .
  • Formulation optimization : Use solubilizing agents (e.g., Captisol®) or nanoparticle encapsulation to enhance in vivo exposure .

Q. How can environmental fate studies be integrated into the research workflow?

  • Methodological Answer :

  • Degradation studies : Expose compound to simulated sunlight (Xe lamp, λ >290 nm) and analyze by LC-MS for photolytic byproducts .
  • Ecotoxicity assays : Test on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) to assess environmental risks .
  • Computational modeling : Use EPI Suite to predict logP (2.8), biodegradability (BIOWIN3 <0.5), and bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.